

An In-depth Technical Guide to 4,4'-Bis(trimethylacetoxy)benzophenone

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Compound of Interest

4,4'-

Compound Name: *Bis(trimethylacetoxy)benzophenone*

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Cat. No.: *B016102*

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CAS Number: 112004-83-8

This guide provides a comprehensive technical overview of **4,4'-Bis(trimethylacetoxy)benzophenone**, a derivative of benzophenone with significant utility in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its synthesis, characterization, and potential applications.

Introduction and Molecular Overview

4,4'-Bis(trimethylacetoxy)benzophenone, also known as 4,4'-bis(pivaloyloxy)benzophenone, is a diaryl ketone characterized by a central benzophenone core. The hydroxyl groups of the precursor, 4,4'-dihydroxybenzophenone, are esterified with trimethylacetic acid (pivalic acid). This structural modification imparts specific chemical properties that are valuable in multi-step organic syntheses. The bulky tert-butyl groups of the pivaloyl esters offer steric hindrance, which can influence the molecule's reactivity and solubility.

Table 1: Physicochemical Properties of **4,4'-Bis(trimethylacetoxy)benzophenone**[\[1\]](#)

Property	Value
CAS Number	112004-83-8
Molecular Formula	C ₂₃ H ₂₆ O ₅
Molecular Weight	382.45 g/mol
Appearance	Neat
Synonyms	[4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate, 4,4'- Bis(pivaloyloxy)benzophenone
InChI	InChI=1S/C23H26O5/c1-22(2,3)20(25)27-17- 11-7-15(8-12-17)19(24)16-9-13-18(14-10-16)28- 21(26)23(4,5)6/h7-14H,1-6H3
InChI Key	KTYGBVWDYRYTSS-UHFFFAOYSA-N
SMILES	CC(C)=O)Oc1ccc(C(=O)c2ccc(OC(=O)C(C)C(C)cc2)cc1

Synthesis Pathway and Rationale

The synthesis of **4,4'-Bis(trimethylacetoxy)benzophenone** is a two-step process commencing with the synthesis of its precursor, 4,4'-dihydroxybenzophenone, followed by its esterification.

Synthesis of the Precursor: 4,4'-Dihydroxybenzophenone

The benzophenone scaffold is a common motif in a variety of biologically active natural products and synthetic compounds.^{[2][3][4]} Several synthetic routes to 4,4'-dihydroxybenzophenone have been established, with the Friedel-Crafts acylation being a prominent method. A common approach involves the reaction of p-hydroxybenzoic acid with phenol in the presence of a catalyst.

Experimental Protocol: Synthesis of 4,4'-Dihydroxybenzophenone

- Materials:

- p-Hydroxybenzoic acid
- Phenol
- Methanesulfonic acid
- Polyphosphoric acid
- Phosphorus pentoxide
- Cyclohexane
- Ethanol
- Water

- Procedure:

- In a reaction vessel, combine p-hydroxybenzoic acid (1 molar equivalent), phenol (1-1.5 molar equivalents), methanesulfonic acid, and polyphosphoric acid in cyclohexane.[\[4\]](#)
- Add phosphorus pentoxide as a dehydrating agent.
- Heat the mixture to 40-100°C and stir for 3-15 hours.[\[4\]](#)
- After the reaction, allow the layers to separate and retain the lower acidic layer.
- Pour the acidic layer into water and stir to precipitate the crude product.
- Filter the suspension to collect the crude solid.
- Recrystallize the crude product from an ethanol-water mixture to yield pure 4,4'-dihydroxybenzophenone.[\[4\]](#)

- Rationale for Experimental Choices:

- The use of a combination of methanesulfonic acid and polyphosphoric acid acts as a strong acid catalyst to promote the electrophilic aromatic substitution reaction.
- Phosphorus pentoxide is a powerful dehydrating agent that removes the water formed during the reaction, driving the equilibrium towards the product.
- Cyclohexane serves as an azeotropic solvent to aid in water removal.
- Recrystallization is a standard purification technique for solid organic compounds, and the ethanol-water solvent system is effective for purifying 4,4'-dihydroxybenzophenone.

Esterification to 4,4'-Bis(trimethylacetoxy)benzophenone

The final step in the synthesis is the esterification of the phenolic hydroxyl groups of 4,4'-dihydroxybenzophenone with pivaloyl chloride (trimethylacetyl chloride). This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of **4,4'-Bis(trimethylacetoxy)benzophenone**

- Materials:

- 4,4'-Dihydroxybenzophenone
- Pivaloyl chloride (Trimethylacetyl chloride)
- Pyridine
- Dichloromethane (or other suitable aprotic solvent)
- Hydrochloric acid (dilute)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

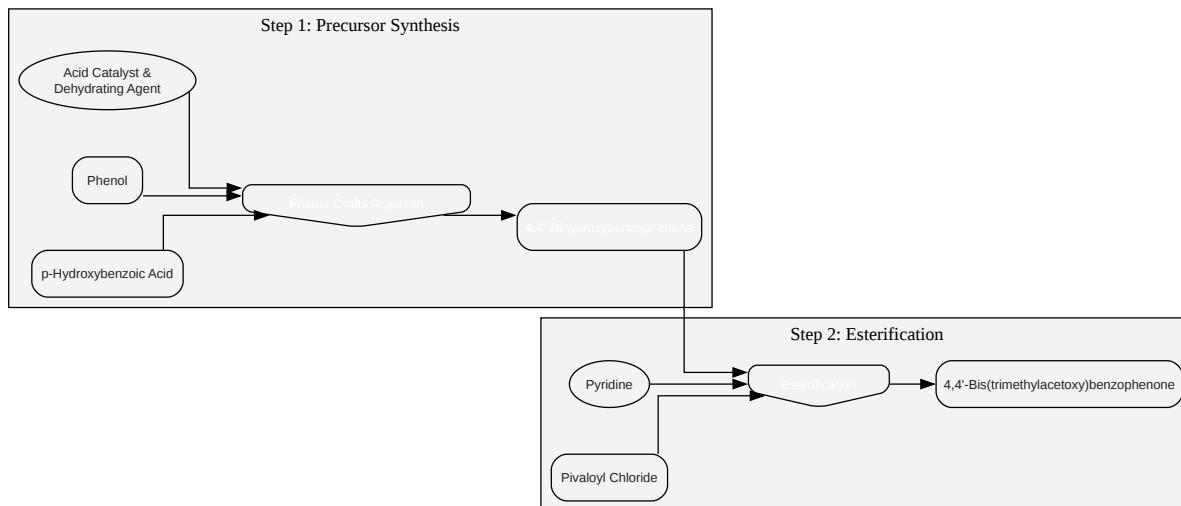
- Procedure:

- Dissolve 4,4'-dihydroxybenzophenone in a suitable anhydrous aprotic solvent such as dichloromethane.
- Add pyridine (at least 2 molar equivalents) to the solution and cool in an ice bath.
- Slowly add pivaloyl chloride (at least 2 molar equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC is recommended).
- Quench the reaction by adding dilute hydrochloric acid.
- Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.

- Rationale for Experimental Choices:

- Pivaloyl chloride is a reactive acylating agent suitable for esterifying phenols.[\[5\]](#)
- Pyridine acts as a base to neutralize the hydrogen chloride generated during the reaction, driving the reaction to completion. It can also act as a nucleophilic catalyst.
- Anhydrous conditions are crucial as pivaloyl chloride is sensitive to moisture.
- The aqueous workup with acid and base washes removes unreacted starting materials and byproducts.

Diagram 1: Synthesis Workflow

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Caption: General workflow for the synthesis of **4,4'-Bis(trimethylacetoxy)benzophenone**.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized **4,4'-Bis(trimethylacetoxy)benzophenone**. The following spectroscopic techniques are typically employed. While specific data for the title compound is not readily available in public databases, the expected spectral features can be inferred from the structure and data from analogous benzophenone derivatives.[6]

Table 2: Expected Spectroscopic Data for **4,4'-Bis(trimethylacetoxy)benzophenone**

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (AA'BB' system) in the region of δ 7.2-7.8 ppm.- A singlet corresponding to the 18 protons of the two tert-butyl groups around δ 1.3 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon signal around δ 195 ppm.- Aromatic carbon signals in the region of δ 120-155 ppm.- Ester carbonyl carbon signal around δ 176 ppm.- Quaternary carbon of the tert-butyl group around δ 39 ppm.- Methyl carbons of the tert-butyl group around δ 27 ppm.
IR (Infrared) Spectroscopy	<ul style="list-style-type: none">- Strong C=O stretching vibration for the ketone at \sim1660 cm^{-1}.- Strong C=O stretching vibration for the ester at \sim1750 cm^{-1}.- C-O stretching vibrations for the ester group in the range of 1100-1300 cm^{-1}.- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular ion peak (M^+) corresponding to the molecular weight of 382.45.- Characteristic fragmentation patterns including loss of pivaloyl groups and cleavage of the benzophenone core.

Applications in Organic Synthesis and Medicinal Chemistry

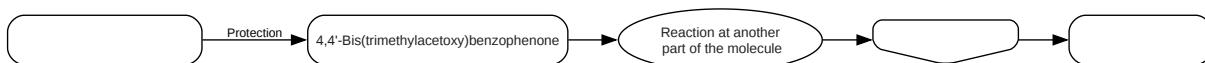
The primary utility of **4,4'-Bis(trimethylacetoxy)benzophenone** lies in its role as a protected form of 4,4'-dihydroxybenzophenone. The pivaloyl groups serve as robust protecting groups for the phenolic hydroxyls.

Role as a Protecting Group

In complex multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with reactions at other sites in the molecule. The pivaloyl ester is a commonly used protecting group for alcohols and phenols due to its stability under a wide

range of reaction conditions, including acidic and mildly basic environments. The steric bulk of the tert-butyl group also provides protection against nucleophilic attack. Deprotection can typically be achieved under more forcing basic conditions (e.g., hydrolysis with a strong base) or via reduction.

Diagram 2: Protection-Deprotection Strategy



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Caption: Use as a protecting group in a multi-step synthesis.

Intermediate in Medicinal Chemistry

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][7] The synthesis of complex benzophenone derivatives often requires the use of protecting groups. **4,4'-Bis(trimethylacetoxy)benzophenone** can serve as a key intermediate in the synthesis of such pharmacologically active molecules. The reference to its synthesis in the Journal of Medicinal Chemistry suggests its utility in the development of new therapeutic agents.[1]

Safety and Handling

As with all laboratory chemicals, **4,4'-Bis(trimethylacetoxy)benzophenone** should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is recommended before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The synthesis and handling should be performed in a well-ventilated fume hood.

Conclusion

4,4'-Bis(trimethylacetoxy)benzophenone is a valuable synthetic intermediate, primarily utilized as a protected form of 4,4'-dihydroxybenzophenone. Its synthesis is straightforward,

involving the esterification of the dihydroxy precursor. The robust nature of the pivaloyl protecting groups makes it a useful tool in multi-step organic syntheses, particularly in the field of medicinal chemistry where the benzophenone scaffold is of significant interest. Further research into the specific applications and biological activities of compounds derived from this intermediate is warranted.

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